Oxapropanium
Description
Oxapropanium, chemically known as N,N,N-trimethyl-1,3-dioxolan-4-methanaminium iodide (CAS 541-66-2), is a quaternary ammonium compound classified as a cholinergic agent . Its molecular formula is C₇H₁₆INO₂, with a molecular weight of 273.11 g/mol . The structure comprises a 1,3-dioxolane ring linked to a trimethylammonium group via a methylene bridge, conferring both hydrophilicity and structural rigidity (SMILES: [I-].C[N+](C)(C)CC1COCO1) . Key properties include a melting point of 158–160°C, high water solubility, and moderate solubility in alcohols and ethers . Synthesized via the reaction of glycerol α-monohalohydrin cyclic acetals with dimethylamine followed by quaternization with methyl iodide, this compound has been investigated for its cholinergic activity, though clinical applications remain undocumented .
Structure
3D Structure
Properties
CAS No. |
5818-18-8 |
|---|---|
Molecular Formula |
C7H16NO2+ |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1,3-dioxolan-4-ylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H16NO2/c1-8(2,3)4-7-5-9-6-10-7/h7H,4-6H2,1-3H3/q+1 |
InChI Key |
HJPHIJVSRJVAGC-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC1COCO1 |
Canonical SMILES |
C[N+](C)(C)CC1COCO1 |
Other CAS No. |
92981-69-6 92981-70-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxapropanium iodide can be synthesized by the reaction of a cyclic acetal of an alpha-monohalohydrin of glycerol with dimethylamine. This reaction is followed by treatment with methyl iodide, resulting in the formation of the quaternary ammonium salt . The general reaction conditions involve:
Reactants: Cyclic acetal of alpha-monohalohydrin of glycerol, dimethylamine, methyl iodide
Solvents: Water, alcohol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
In industrial settings, the production of this compound iodide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxapropanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Conditions typically involve mild temperatures and solvents like water or alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Scientific Research Applications
Oxapropanium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its cholinergic properties and potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of conditions related to the cholinergic system.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of oxapropanium iodide involves its interaction with the cholinergic system. It acts as a cholinergic agent by mimicking the action of acetylcholine, a neurotransmitter. This interaction occurs at the molecular level, where this compound iodide binds to cholinergic receptors, leading to the activation of downstream signaling pathways. The specific molecular targets include muscarinic and nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Functional Comparison: Cholinergic Agents
Oxapropanium belongs to the cholinergic class, which includes compounds that mimic or modulate acetylcholine (ACh) activity. While ACh itself (a neurotransmitter with the formula C₇H₁₆NO₂⁺) shares a quaternary ammonium group with this compound, structural differences are significant:
- ACh contains an ester-linked acetyl group, making it susceptible to hydrolysis by acetylcholinesterase.
| Property | This compound Iodide | Acetylcholine (ACh) |
|---|---|---|
| Molecular Formula | C₇H₁₆INO₂ | C₇H₁₆NO₂⁺ |
| Molecular Weight | 273.11 g/mol | 146.21 g/mol |
| Key Functional Group | 1,3-Dioxolane + Quaternary N⁺ | Ester + Quaternary N⁺ |
| Stability to Hydrolysis | High (cyclic ether) | Low (ester) |
| Receptor Specificity | Broad (untested) | Muscarinic/Nicotinic |
The dioxolane ring in this compound likely reduces its ability to cross the blood-brain barrier compared to tertiary amines, a common trait among quaternary ammonium cholinergics .
Structural Comparison: Quaternary Ammonium Salts with Cyclic Ethers
This compound’s structural uniqueness lies in its combination of a quaternary ammonium group and a 1,3-dioxolane moiety. Similar compounds include:
1,3-Dioxolane Derivatives
- Vecuronium Bromide : A neuromuscular blocking agent with a steroidal backbone and tetrahydrofuran rings. Unlike this compound, Vecuronium lacks a quaternary ammonium group directly attached to the dioxolane, resulting in distinct pharmacokinetics .
- Metocurine Iodide : Contains two quaternary ammonium groups linked by a dioxolane-like structure. This dimeric arrangement enhances potency but increases molecular weight (MW ≈ 840 g/mol) compared to this compound .
| Property | This compound Iodide | Metocurine Iodide |
|---|---|---|
| Molecular Formula | C₇H₁₆INO₂ | C₄₀H₄₈N₂O₄I₂ |
| Molecular Weight | 273.11 g/mol | 840.54 g/mol |
| Charge | +1 | +2 |
| Therapeutic Use | Cholinergic (investigational) | Neuromuscular Blocker |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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